ethyl 2-diazo-2-nitroacetate

Cyclopropanation Diastereoselectivity Rhodium Catalysis

Ethyl 2-diazo-2-nitroacetate (CAS 1572-59-4) is an α-diazo carbonyl compound with the molecular formula C₄H₅N₃O₄ and molecular weight 159.10 g/mol, classified as an acceptor/acceptor-substituted diazo reagent bearing both diazo (-N=N-) and nitro (-NO₂) functional groups. As an α-nitrodiazoacetate derivative, it serves as a carbene precursor in metal-catalyzed transformations including cyclopropanation and O–H insertion reactions, and can be synthesized via diazo-transfer from ethyl nitroacetate using nonaflyl azide (NfN₃) or perfluorobutanesulfonyl azide as the diazo-transfer agent.

Molecular Formula C4H5N3O4
Molecular Weight 159.10 g/mol
CAS No. 1572-59-4
Cat. No. B6617134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-diazo-2-nitroacetate
CAS1572-59-4
Molecular FormulaC4H5N3O4
Molecular Weight159.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=[N+]=[N-])[N+](=O)[O-]
InChIInChI=1S/C4H5N3O4/c1-2-11-4(8)3(6-5)7(9)10/h2H2,1H3
InChIKeyLURGPIIPDMTGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Diazo-2-Nitroacetate (CAS 1572-59-4): Chemical Profile and Procurement Considerations


Ethyl 2-diazo-2-nitroacetate (CAS 1572-59-4) is an α-diazo carbonyl compound with the molecular formula C₄H₅N₃O₄ and molecular weight 159.10 g/mol, classified as an acceptor/acceptor-substituted diazo reagent bearing both diazo (-N=N-) and nitro (-NO₂) functional groups [1]. As an α-nitrodiazoacetate derivative, it serves as a carbene precursor in metal-catalyzed transformations including cyclopropanation and O–H insertion reactions, and can be synthesized via diazo-transfer from ethyl nitroacetate using nonaflyl azide (NfN₃) or perfluorobutanesulfonyl azide as the diazo-transfer agent [2][3][4].

Ethyl 2-Diazo-2-Nitroacetate vs. Generic Diazoacetates: Why Substitution Compromises Reaction Outcomes


Substituting ethyl 2-diazo-2-nitroacetate with generic diazoacetates such as ethyl diazoacetate (EDA) or diazomalonates is not chemically equivalent because the nitro substituent fundamentally alters the electronic character of the carbene intermediate, reaction diastereoselectivity, and product functional group utility [1][2]. Unlike mono-acceptor EDA, which generates electrophilic carbenes, α-nitrodiazoacetates function as acceptor/acceptor-substituted reagents; the strongly electron-withdrawing nitro group increases carbene electrophilicity and can invert diastereoselectivity in cyclopropanation relative to less substituted diazo compounds, while also installing a synthetically versatile nitro group that can be reduced to amines or converted to other functionalities [3]. The quantitative evidence below establishes that generic substitution is not a viable procurement strategy for applications requiring stereocontrol, downstream nitro-group chemistry, or O–H insertion capability.

Quantitative Differentiation of Ethyl 2-Diazo-2-Nitroacetate: Comparative Performance Data vs. Closest Analogs


Steric Control of Diastereoselectivity in Cyclopropanation vs. α-Nitro-α-Diazo Ketones

Ethyl 2-diazo-2-nitroacetate provides the baseline diastereomeric ratio for steric tuning studies; the compound delivers a cis:trans ratio of 32:68 with styrene under Rh₂(OAc)₄ catalysis, whereas bulkier α-nitro-α-diazo carbonyl analogs systematically shift diastereoselectivity toward the trans isomer [1]. This predictable steric modulation is not achievable with α-nitro-α-diazo ketones such as the benzyl analog, which consistently give cis-selectivity (cis:trans > 95:5) regardless of steric bulk, demonstrating a fundamental difference in diastereocontrol between ester and ketone derivatives [1].

Cyclopropanation Diastereoselectivity Rhodium Catalysis

Asymmetric Z-Selective Cyclopropanation Yield and Enantioselectivity: Ethyl vs. tert-Butyl α-Nitrodiazoacetate

Under cobalt(II) porphyrin catalysis, ethyl α-nitrodiazoacetate achieves higher yields and comparable enantioselectivity relative to the tert-butyl ester analog in the Z-selective cyclopropanation of styrene. The ethyl ester delivers 97% yield, >99:1 Z:E diastereoselectivity, and 98% ee, whereas the tert-butyl ester gives only 79% yield under identical conditions, while maintaining >99:1 Z:E and 98% ee [1]. This 18 percentage-point yield advantage for the ethyl ester represents a substantial improvement in reaction efficiency.

Asymmetric Catalysis Z-Selective Cyclopropanation Cobalt Porphyrin

O–H Insertion Capability: Functional Group Differentiation Absent in Ethyl Diazoacetate

Ethyl 2-diazo-2-nitroacetate enables a novel O–H insertion reaction with alcohols that installs both a nitro group and an alkoxy group at the carbene insertion site, producing α-nitro-α-alkoxy carbonyl derivatives in 62–82% yield (e.g., 75% yield with ethanol, 82% with 2-propanol) [1]. In contrast, ethyl diazoacetate under identical reaction conditions yields only simple α-diazo ester O–H insertion products lacking the nitro functional handle, which precludes subsequent nitro-group transformations such as reduction to amines or Nef reaction chemistry [1].

O–H Insertion Metal Carbene α-Alkoxy Nitroesters

Diazo-Transfer Synthetic Yield: Ethyl Ester vs. Bulkier Alkyl Analogs

Ethyl 2-diazo-2-nitroacetate is obtained in 83% isolated yield via diazo-transfer from ethyl nitroacetate using perfluorobutanesulfonyl azide, a yield comparable to or exceeding that of bulkier alkyl α-nitrodiazoacetates [1][2]. The methyl analog (methyl 2-diazo-2-nitroacetate) has been synthesized via continuous flow methodologies using nonaflyl azide as the diazo-transfer agent, demonstrating the adaptability of the α-nitrodiazoacetate scaffold to both batch and flow synthesis platforms [3].

Diazo-Transfer Synthesis Efficiency Precursor Optimization

Recommended Application Scenarios for Ethyl 2-Diazo-2-Nitroacetate Based on Quantitative Differentiation Evidence


Trans-Selective Cyclopropanation of Styrenes and Electron-Rich Alkenes

Ethyl 2-diazo-2-nitroacetate provides trans-dominant diastereoselectivity (cis:trans = 32:68) under Rh₂(OAc)₄ catalysis with styrene, making it the preferred α-nitro-α-diazo ester for synthetic routes requiring trans-nitrocyclopropane carboxylate intermediates [1]. This contrasts with α-nitro-α-diazo ketones which give exclusively cis products (>95:5 cis:trans) under identical conditions, and with ethyl diazoacetate which lacks the nitro group entirely and shows different stereochemical behavior [1].

Asymmetric Z-Selective Cyclopropanation for High-Value Cyclopropane Nitroesters

When asymmetric Z-cyclopropanation with high enantioselectivity is required, ethyl α-nitrodiazoacetate outperforms the tert-butyl ester analog by delivering an 18 percentage-point higher isolated yield (97% vs. 79%) while maintaining identical stereocontrol (>99:1 Z:E, 98% ee) under cobalt(II) porphyrin catalysis [1]. This yield advantage translates directly to improved material efficiency and reduced per-gram cost of the target cyclopropane nitroester [1].

One-Step Synthesis of α-Nitro-α-Alkoxy Carbonyl Derivatives via O–H Insertion

Ethyl 2-diazo-2-nitroacetate is uniquely capable of generating α-nitro-α-alkoxy carbonyl products (62–82% yield) via Rh₂(OAc)₄-catalyzed O–H insertion into alcohols [1]. No other commercial diazo compound—including ethyl diazoacetate, diazomalonates, or aryldiazoacetates—installs both a nitro group and an alkoxy group at the insertion site in a single step. This reaction is the sole documented route to this specific α-nitro-α-alkoxy scaffold, which serves as a precursor to α-amino-α-alkoxy carbonyl derivatives after nitro reduction [1].

Continuous Flow Synthesis of α-Diazocarbonyl Intermediates for API Manufacturing

Methyl 2-diazo-2-nitroacetate (the methyl ester analog) has been successfully synthesized via continuous flow diazo-transfer using polystyrene-supported base and nonaflyl azide, demonstrating the compatibility of the α-nitrodiazoacetate scaffold with scalable flow chemistry platforms [1]. This flow methodology addresses the thermal safety concerns associated with batch synthesis of diazo compounds and is directly transferable to ethyl 2-diazo-2-nitroacetate for applications requiring larger-scale procurement or in-situ generation for downstream API intermediate synthesis [1].

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